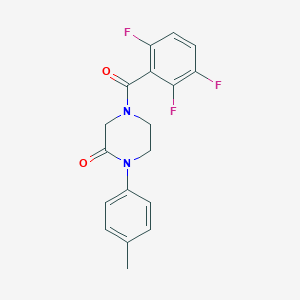

![molecular formula C27H30N4O7 B5591044 N'-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5591044.png)

N'-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to the specified molecule often involves multi-step chemical reactions, starting from simple precursors. For instance, studies on similar compounds have shown that the synthesis of hydrazone derivatives can be achieved through the reaction of hydrazides with aldehydes or ketones under various conditions (Kadhim & Mekky, 2021). The synthesis procedures typically aim to optimize yields and purity, with considerations for reaction conditions such as temperature, solvent choice, and reaction time.

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by X-ray crystallography, revealing intricate details about their geometries and confirming the presence of specific functional groups (Quoc et al., 2019). These structures often display significant molecular interactions, such as hydrogen bonding, which can influence their physical properties and reactivity.

Chemical Reactions and Properties

Chemical reactions involving these compounds can vary widely, encompassing a range of organic synthesis techniques. Reactions such as nitration, acylation, and the formation of complexes with metals have been reported (Shakdofa et al., 2017). These reactions are crucial for modifying the chemical properties of the compounds for specific applications.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are influenced by the molecular structure and substituents present in the molecule. For example, the introduction of nitro groups can affect the electron distribution within the molecule, impacting its physical properties and interactions with solvents (Nandi et al., 2012).

Chemical Properties Analysis

The chemical properties of these compounds are significantly influenced by their functional groups. Hydrazone and nitro groups, in particular, impart a range of reactivities, allowing for further chemical modifications and applications in synthesis. The presence of these groups can also confer specific optical and electronic properties, making the compounds of interest for materials science applications (Naseema et al., 2010).

- (Kadhim & Mekky, 2021)

- (Quoc et al., 2019)

- (Shakdofa et al., 2017)

- (Nandi et al., 2012)

- (Naseema et al., 2010)

Applications De Recherche Scientifique

Optical Device Applications

Hydrazones similar to the compound have been synthesized and investigated for their third-order nonlinear optical properties using a single-beam z-scan technique. These compounds demonstrated two-photon absorption at 532 nm, indicating potential applications in optical devices such as optical limiters and optical switches. Among the compounds studied, certain hydrazones exhibited better optical power limiting behavior, suggesting their suitability for applications in controlling optical power (Naseema et al., 2010).

Antimycobacterial Activities

Research into hydrazones derived from 4-aminobenzoic acid has revealed compounds with significant activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications. One compound, in particular, showed more than 90% inhibition against M. tuberculosis H37Rv in preliminary screenings, highlighting the antimycobacterial potential of these derivatives (Ş. Küçükgüzel et al., 1999).

Synthesis Methodologies

Studies have also focused on the synthesis and reactions of compounds containing the nitrofuran ring, exploring various methods for creating derivatives with potential biological activities. These methodologies provide a foundation for further chemical modifications and the exploration of new therapeutic agents (Tadashi. Sasaki et al., 1971).

Propriétés

IUPAC Name |

N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O7/c1-26(2,3)17-27(4,5)18-10-12-24(22(14-18)31(35)36)37-16-25(32)29-28-15-19-11-13-23(38-19)20-8-6-7-9-21(20)30(33)34/h6-15H,16-17H2,1-5H3,(H,29,32)/b28-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSBSYMFVPLHLP-RWPZCVJISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

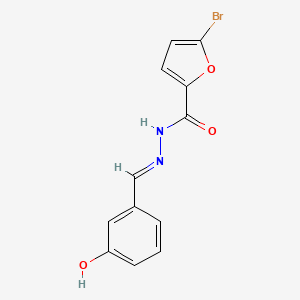

![2-[(4-bromobenzyl)oxy]benzaldehyde oxime](/img/structure/B5590971.png)

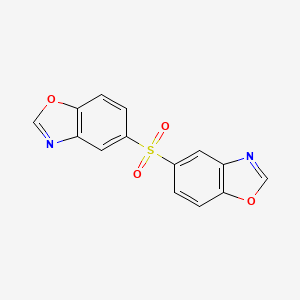

![4-[(4-ethyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine](/img/structure/B5590974.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[2-(methylthio)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B5590978.png)

![4-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5590990.png)

![6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5590996.png)

![N-(2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5590997.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-difluorobenzamide](/img/structure/B5591015.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5591031.png)

![{4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5591039.png)

![2-[4-(2-furoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B5591048.png)

![1-{3-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-methyl-1H-benzimidazole](/img/structure/B5591056.png)